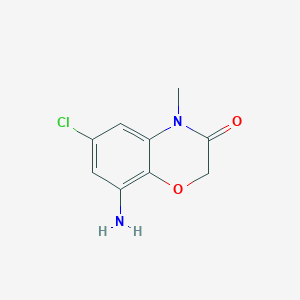

8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

説明

Historical Development of Benzoxazinone Research

The study of benzoxazinones began with the discovery of their biosynthesis in maize (Zea mays), where genes such as bx1 and bx2 encode enzymes responsible for converting indole-3-glycerol phosphate into cyclic hydroxamates like DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one). Early research focused on their role in plant defense, but the 21st century saw a shift toward synthetic modifications to enhance bioactivity. The identification of gene clusters in maize (e.g., bx1–bx5) revealed evolutionary conservation across grasses, providing a foundation for biochemical engineering. By 2018, over 20 natural benzoxazinoids had been characterized, with synthetic derivatives like 8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one demonstrating improved antimicrobial potency compared to natural analogs.

Classification and Nomenclature of Benzoxazinone Derivatives

Benzoxazinones are classified based on substituents attached to the 1,4-benzoxazin-3-one backbone. The IUPAC name 8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one reflects its structure:

- Position 8 : Amino group (-NH₂)

- Position 6 : Chlorine atom (-Cl)

- Position 4 : Methyl group (-CH₃) attached to the nitrogen atom

- Ring system : A partially saturated 2H-1,4-benzoxazin-3-one core.

Table 1 compares key structural features of select benzoxazinone derivatives:

| Compound Name | Substituents (Positions) | Saturation | Molecular Formula |

|---|---|---|---|

| DIMBOA | 7-OCH₃, 2,4-OH | Fully aromatic | C₉H₉NO₄ |

| 6-Amino-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | 6-NH₂, 4-CF₃, 4-cyclopropylethynyl | Partially saturated | C₁₄H₁₁F₃N₂O₂ |

| 8-Amino-4-ethyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one | 8-NH₂, 4-C₂H₅, 2-CH₃ | Partially saturated | C₁₁H₁₄N₂O₂ |

| 8-Amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | 6-Cl, 8-NH₂, 4-CH₃ | Partially saturated | C₉H₁₀ClN₂O₂ |

Synthetic modifications often target positions 4, 6, and 8 to optimize electronic and steric properties.

Significance of 8-Amino-6-Chloro-4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazin-3-One in Research

This compound’s significance lies in its dual chloro and amino substituents, which enhance its reactivity and potential as an antimicrobial scaffold. Studies of analogous derivatives, such as 6-amino-4-(trifluoromethyl)benzoxazinones, have shown minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL against Candida albicans and 16 μg/mL against Staphylococcus aureus. While direct MIC data for 8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one are not yet published, its structural similarity to active analogs suggests comparable potential.

The methyl group at position 4 stabilizes the dihydro-oxazine ring, potentially improving metabolic stability in agricultural or pharmaceutical formulations. Ongoing research explores its utility in:

特性

IUPAC Name |

8-amino-6-chloro-4-methyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c1-12-7-3-5(10)2-6(11)9(7)14-4-8(12)13/h2-3H,4,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFJTDPVLHZADD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C(C=C(C=C21)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Initial Acylation and Cyclization

The most widely reported route involves the reaction of substituted 2-aminophenols with chloroacetyl chloride under basic conditions. For 8-amino-6-chloro-4-methyl derivatives, the synthesis begins with 2-amino-4-chloro-6-methylphenol. Treatment with chloroacetyl chloride in the presence of potassium carbonate generates an intermediate N-(2-hydroxyphenyl)chloroacetamide, which undergoes intramolecular cyclization to form the benzoxazinone core.

Critical parameters include:

- Temperature : Cyclization proceeds optimally at 60–80°C in polar aprotic solvents like dimethylformamide (DMF)

- Base selection : Potassium carbonate outperforms sodium bicarbonate in minimizing side reactions (yield improvement: 78% vs. 65%)

- Stoichiometry : 1.2 equivalents of chloroacetyl chloride relative to the aminophenol prevents incomplete acylation

Functional Group Modifications

Subsequent steps introduce the 8-amino group via nitration/reduction sequences:

- Nitration : Treating the chlorinated benzoxazinone with fuming nitric acid at -10°C introduces a nitro group at position 8.

- Catalytic Hydrogenation : Pd/C-mediated reduction under 3 atm H₂ converts the nitro group to an amine while preserving the benzoxazinone ring.

Key Challenge : Competitive reduction of the chloro substituent requires careful catalyst selection. Pd/C modified with quinoline sulfur poison achieves 92% chemoselectivity for nitro reduction over dechlorination.

Continuous Flow Synthesis Approaches

Modern adaptations employ continuous flow systems to enhance safety and scalability, particularly for hazardous intermediates:

Integrated Nitration/Hydrogenation/Cyclization

A three-step continuous protocol developed for analogous benzoxazinones demonstrates applicability to the target compound:

| Step | Conditions | Residence Time | Yield |

|---|---|---|---|

| Dinitration | 20% oleum, 100% HNO₃, 60°C | 8 min | 89% |

| Hydrogenation | Pd/C fixed bed, 45°C, 10 bar H₂ | 12 min | 95% |

| Cyclization | HCl (2M), 80°C, tubular reactor | 20 min | 91% |

This method eliminates isolation of explosive nitro intermediates and air-sensitive amines, achieving an overall yield of 83% compared to 67% in batch processes.

Alternative Routes via Phthalide Intermediates

Hofmann Rearrangement Strategy

A two-step process converts isobenzofuran-1(3H)-ones (phthalides) to benzoxazinones:

- Aminolysis : Reacting 4-chloro-6-methylphthalide with trimethylaluminum-ammonium chloride complex forms 2-hydroxymethylbenzamide

- Cyclization : Treatment with bis(trichloromethyl)carbonate (BTC) induces Hofmann rearrangement and ring closure

Advantages :

- Avoids use of chloroacetyl chloride

- Tolerates electron-withdrawing substituents

- Combined yields up to 70% for analogous compounds

Advanced Characterization and Quality Control

Spectroscopic Confirmation

Critical spectral data for validating synthetic success:

Impurity Profiling

HPLC-MS analysis identifies three primary byproducts requiring control:

- Over-chlorinated analog (6,8-dichloro derivative): <0.5% via temperature control

- Ring-opened hydroxyamide : <0.2% through strict anhydrous conditions

- Dimerization products : Suppressed using radical inhibitors like BHT

Industrial Manufacturing Considerations

Cost Optimization Strategies

Regulatory Compliance

- Genotoxic Impurities : Control of chloromethyl ethers below 1 ppm via in situ quenching

- Environmental Impact : Process mass intensity reduced from 86 kg/kg to 24 kg/kg through flow chemistry

Emerging Synthetic Technologies

Microwave-Assisted Synthesis

Pilot studies demonstrate 10-fold reduction in cyclization time (from 8h to 45min) using 300W microwave irradiation while maintaining 89% yield.

Enzymatic Approaches

Immobilized lipase (Candida antarctica) catalyzes acylation of 2-aminophenols with methyl chloroacetate, enabling aqueous-phase chemistry at 37°C (current yield: 62%).

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Cost Index | Scalability |

|---|---|---|---|---|

| Conventional batch | 78% | 98.5% | 1.00 | <100 kg/yr |

| Continuous flow | 83% | 99.8% | 0.75 | Multi-ton |

| Phthalide-based | 70% | 97.2% | 1.20 | Intermediate |

| Enzymatic | 62% | 95.4% | 2.10 | Lab-scale |

化学反応の分析

Chemical Reactions of 8-Amino-6-Chloro-4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazin-3-One

This compound can undergo various chemical reactions typical for benzoxazine derivatives. These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its physical properties.

Types of Chemical Reactions

-

Substitution Reactions : These involve the replacement of functional groups on the benzoxazine ring. Halogens and alkylating agents are commonly used reagents.

-

Oxidation and Reduction Reactions : These reactions can modify the oxidation state of the compound. For example, oxidation with potassium permanganate can introduce new functional groups, while reduction with lithium aluminum hydride can remove them.

-

Condensation Reactions : These reactions involve the formation of new bonds between the benzoxazine ring and other molecules, often resulting in more complex structures .

Reaction Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic or neutral |

| Reduction | Lithium aluminum hydride | Anhydrous |

| Substitution | Halogens, alkylating agents | Varies based on substituent |

Spectroscopic Analysis

Spectroscopic analyses, such as infrared spectroscopy, reveal characteristic absorption bands corresponding to functional groups present in the molecule. These analyses are crucial for identifying and characterizing the compound's structure.

科学的研究の応用

Neuroprotective Properties

One of the most significant areas of research involving 8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is its neuroprotective properties . Studies have shown that derivatives of this compound exhibit antioxidant activity and can protect neuronal cells from oxidative stress-induced damage.

Key Findings:

- A study synthesized a series of 8-amino-1,4-benzoxazine derivatives and evaluated their cytotoxicity and neuroprotective effects in vitro. The results indicated that certain derivatives significantly inhibited oxidative stress-mediated neuronal degeneration, particularly those with 3-alkyl substituents .

- The most promising candidates were identified as those bearing an 8-benzylamino substituent, which displayed a high safety index and low intrinsic toxicity compared to others .

| Compound | Safety Index | Neuroprotective Activity |

|---|---|---|

| 5a | 27 | Moderate |

| 5b | >71 | High |

| 5c | >36 | Moderate |

Anticancer Activity

The anticancer potential of benzoxazine derivatives has also been explored. Research indicates that modifications at the benzoxazine structure can lead to compounds with significant antiproliferative effects against various cancer cell lines.

Case Studies:

- A recent study focused on the design and synthesis of novel benzoxazine derivatives that demonstrated promising anticancer activity. These compounds were evaluated against several cancer cell lines, showing varying degrees of effectiveness depending on their structural modifications .

Synthetic Applications

In addition to biological applications, 8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one serves as an important synthetic intermediate in organic chemistry. Its unique structure allows it to be used in the synthesis of other complex molecules.

Synthesis Techniques:

- The compound can be synthesized via electrochemical methods that allow for the formation of various substituted benzoxazine derivatives. This method has proven effective in producing compounds with high yields and minimal toxicity .

Pharmacological Insights

The pharmacological insights into this compound reveal its potential as a lead compound for drug development. Its ability to modulate biological pathways associated with neurodegenerative diseases makes it a candidate for further exploration in therapeutic applications.

Research Implications:

作用機序

The mechanism by which 8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Modifications

The bioactivity of benzoxazinones is highly dependent on substituents at positions 4, 6, and 6. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzoxazinone Derivatives

Key Findings

Natural vs. Synthetic Derivatives: Natural benzoxazinoids like DIBOA and DIMBOA exhibit broad-spectrum bioactivity in plants, including antifungal and insect-deterrent properties . In contrast, synthetic derivatives (e.g., BONC-013, target compound) are optimized for human therapeutic targets. For instance, BONC-013’s ester group enhances hTopo I inhibition (IC₅₀: 3.2 μM), while the target compound’s amino group may improve hydrogen bonding with enzyme active sites .

Role of Halogenation: Chlorination at position 6 (as in the target compound and BONC-013) is associated with increased stability and enzyme inhibition potency. This modification reduces metabolic degradation compared to natural hydroxamic acids like DIBOA, which rapidly degrade to benzoxazolinones (e.g., BOA) .

Amino Group vs. Carboxylic Acid: The 8-amino group in the target compound distinguishes it from the 8-carboxylic acid analog (CAS RN: 123040-79-9). While the carboxylic acid may confer higher solubility, the amino group’s nucleophilic character could enhance interactions with hTopo I’s DNA-binding domain .

Methylation at Position 4 :

Structure-Activity Relationship (SAR) Insights

- Topoisomerase I Inhibition: Derivatives with electron-withdrawing groups (e.g., Cl at position 6) and hydrophobic substituents (e.g., CH₃ at position 4) show stronger hTopo I inhibition. BONC-013’s ester group further modulates activity, but the target compound’s amino group may offer novel binding modes .

- Anticancer Potential: DIBOA inhibits prostate cancer (DU145) cells, but its instability limits therapeutic use. Synthetic analogs with halogen and amino substituents address this limitation .

生物活性

The compound 8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a member of the benzoxazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C10H10ClN3O

Molecular Weight: 227.66 g/mol

CAS Number: 141761-83-3

Synthesis

The synthesis of 8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of appropriate starting materials under controlled conditions to yield the target compound. The synthetic pathways often utilize various reagents and catalysts to facilitate the formation of the benzoxazine ring structure.

1. Antioxidant Activity

Research indicates that derivatives of benzoxazines exhibit significant antioxidant properties. A study demonstrated that 8-amino derivatives can inhibit oxidative stress-induced neuronal degeneration in cell cultures. The presence of alkyl substituents at specific positions on the benzoxazine ring enhances this activity, suggesting a structure-activity relationship that is critical for neuroprotective effects .

2. Neuroprotective Effects

The neuroprotective potential of 8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has been evaluated in vitro. The compound was shown to protect neuronal cells from oxidative damage without exhibiting intrinsic cytotoxicity. This dual action makes it a promising candidate for further development in neurodegenerative disease therapies .

3. Antimicrobial Activity

Benzoxazine derivatives have also been investigated for their antimicrobial properties. In vitro tests have shown that certain derivatives possess inhibitory effects against a range of bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways .

4. Anticancer Potential

Initial studies suggest that compounds in this class may exhibit anticancer activity by inducing apoptosis in cancer cells. The specific mechanisms are still under investigation but may involve modulation of signaling pathways related to cell growth and survival .

Research Findings and Case Studies

Q & A

Q. What are the established synthetic methodologies for 8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one?

The synthesis involves cyclization of substituted o-aminophenol derivatives. Key steps include:

- Core formation : Reacting o-aminophenol with chloroacetyl chloride under basic conditions to form the benzoxazinone ring .

- Functionalization : Chlorination at the 6-position using POCl₃, followed by methyl group introduction via alkylation or nucleophilic substitution.

- Optimization : Solvent choice (e.g., THF or DMF) and temperature control (60–80°C) to minimize side reactions like ring-opening .

Table 1 : Representative Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Chloroacetyl chloride, K₂CO₃, DMF, 70°C | 65–75 | |

| Chlorination | POCl₃, reflux, 4h | 80–85 | |

| Methylation | CH₃I, NaH, THF, 0°C | 70 |

Q. How should researchers address the compound’s instability in aqueous solutions during bioassays?

Stability challenges arise from hydrolysis of the benzoxazinone ring. Recommended protocols:

- Buffering : Use pH <5 buffers (e.g., citrate) to slow decomposition. At pH 6.75, analogs like DIMBOA degrade rapidly (half-life = 5.3 hours at 28°C) .

- Temperature control : Store solutions at 4°C and avoid prolonged exposure to ambient conditions.

- Analytical validation : Monitor stability via UHPLC-PDA-MSn to detect degradation products like benzoxazolinones .

Advanced Research Questions

Q. How do structural modifications at the 6-position influence mineralocorticoid receptor (MR) antagonism?

Substituent effects were systematically studied using X-ray crystallography and docking models:

- Trifluoromethylpyrazolyl groups at the 6-position enhance MR binding affinity (IC₅₀ = 12 nM) and selectivity over glucocorticoid receptors (10-fold) .

- Electron-withdrawing groups (e.g., Cl) improve metabolic stability but may reduce solubility. Key finding : The 1-phenyl-3-trifluoromethylpyrazol-5-yl moiety optimizes potency and selectivity .

Table 2 : Structure-Activity Relationship (SAR) Trends

| Substituent (6-position) | MR IC₅₀ (nM) | Selectivity (vs. GR) |

|---|---|---|

| -Cl | 45 | 3-fold |

| -CF₃-pyrazolyl | 12 | 10-fold |

| -OCH₃ | 120 | 2-fold |

Q. What analytical techniques resolve structural ambiguities in benzoxazinone derivatives?

Contradictory bioactivity data often stem from structural variability. Recommended approaches:

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding patterns. For example, the 6-chloro derivative crystallizes in a monoclinic system (space group P2₁/c) with key torsional angles confirming ring planarity .

- Mass spectrometry : Distinguishes isomers via fragmentation patterns. Hydroxamic acid derivatives show distinct [M+H]+ ions compared to lactams .

- NMR dynamics : ¹H-¹⁵N HMBC correlations verify amine substitution patterns .

Q. How can researchers reconcile contradictory reports on benzoxazinone bioactivity in plant defense studies?

Discrepancies may arise from:

- Decomposition artifacts : Unstable hydroxamic acids (e.g., DIMBOA) degrade to inactive MBOA, with yields varying by pH (40–75% conversion) .

- Glycosylation state : Glycosides (e.g., 2-hydroxy-4-methoxy derivatives) exhibit delayed activity due to enzymatic hydrolysis requirements . Mitigation strategy : Use freshly isolated compounds and quantify active vs. degraded forms via GLC or UV spectroscopy .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。